molecular formula C11H23O3P B14490121 Diethyl cycloheptylphosphonate CAS No. 65392-42-9

Diethyl cycloheptylphosphonate

Cat. No.: B14490121
CAS No.: 65392-42-9
M. Wt: 234.27 g/mol
InChI Key: ZCDMZVUQUUZEPV-UHFFFAOYSA-N
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Description

Diethyl cycloheptylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a cycloheptyl ring and two ethyl groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl cycloheptylphosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For this compound, the reaction typically involves the use of diethyl phosphite and cycloheptyl bromide under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors where the Michaelis-Arbuzov reaction is carried out. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the product. Additionally, purification steps, including distillation and crystallization, are employed to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

Diethyl cycloheptylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl cycloheptylphosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl cycloheptylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate. This inhibition can disrupt various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Cycloheptyl bromide
  • Dimethyl methylphosphonate

Uniqueness

Diethyl cycloheptylphosphonate is unique due to its specific structure, which combines the properties of both cycloheptyl and phosphonate groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

CAS No.

65392-42-9

Molecular Formula

C11H23O3P

Molecular Weight

234.27 g/mol

IUPAC Name

diethoxyphosphorylcycloheptane

InChI

InChI=1S/C11H23O3P/c1-3-13-15(12,14-4-2)11-9-7-5-6-8-10-11/h11H,3-10H2,1-2H3

InChI Key

ZCDMZVUQUUZEPV-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1CCCCCC1)OCC

Origin of Product

United States

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